2-Chloroquinazolin-5-ol is a compound that belongs to the quinazoline family, which is characterized by a bicyclic structure containing a benzene ring fused to a pyrimidine ring. The compound has garnered interest in medicinal chemistry due to its potential therapeutic applications. It is classified as a heterocyclic compound, specifically a chlorinated derivative of quinazoline.
2-Chloroquinazolin-5-ol can be synthesized from various precursors in organic chemistry labs. Its classification falls under the category of pharmaceutical intermediates, which are crucial in the synthesis of bioactive compounds. The compound's chemical formula is , with a molecular weight of approximately 184.6 g/mol.
The synthesis of 2-chloroquinazolin-5-ol typically involves several methods, including:
These methods have been documented in various chemical literature, showcasing different reaction conditions and yields achieved.
The molecular structure of 2-chloroquinazolin-5-ol features:
The structural formula can be represented as follows:
Key structural data include:
2-Chloroquinazolin-5-ol participates in various chemical reactions, including:
These reactions are significant for the development of new pharmaceutical agents and materials.
The mechanism of action for compounds like 2-chloroquinazolin-5-ol often involves interactions with biological targets such as enzymes or receptors. While specific mechanisms for this compound are less documented, similar quinazoline derivatives have shown activity against various targets:
Data from pharmacological studies suggest potential efficacy against certain diseases, although further research is needed for specific claims regarding 2-chloroquinazolin-5-ol.
The physical properties of 2-chloroquinazolin-5-ol include:
Chemical properties include:
2-Chloroquinazolin-5-ol has several scientific applications, particularly in medicinal chemistry:
The therapeutic exploitation of quinazoline derivatives spans over seven decades, with chlorinated compounds playing pivotal roles:
Table 1: Historic Chlorinated Quinazoline-Based Drugs [1] [4]
Drug Name | Year Approved | Therapeutic Area | Key Structural Feature |
---|---|---|---|
Chlorprothixene | 1958 | Antipsychotic | 2-Chloro-substituted thioxanthene |
Methaqualone | 1965 | Sedative-hypnotic | 2-Chloro-quinazolinone |
Trimethoprim | 1962 | Antibacterial | 5-Chloro-substituted pyrimidine |
Raltitrexed | 1996 | Anticancer (TS inhibitor) | 2-Chloro-quinazoline core |
The introduction of chlorine at the C2 position of quinazolin-5-ol scaffolds induces three critical pharmacological effects:
Electronic and Steric Modulation
Lipophilicity and Bioavailability
Biological Activity Enhancement
SAR studies demonstrate chlorine’s indispensable role:
"In SARS-CoV-2 inhibitors, 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one (9g) achieved IC₅₀ < 0.25 μM—10-fold more potent than non-chlorinated analogues." [3]
Table 2: Impact of Chlorine Substitution on Pharmacological Activity [3] [7] [9]
Compound | Target | Without Cl (IC₅₀, μM) | With Cl (IC₅₀, μM) | Activity Change |
---|---|---|---|---|
Quinazolin-4(3H)-one | SARS-CoV-2 | >25 | 0.23 (9g) | >100-fold increase |
Quinazoline-urea derivative | VEGFR-2 | 12.7 (5a) | 0.117 (5p) | 108-fold increase |
PARP10 inhibitor scaffold | PARP10 | ∆G = -42.1 kcal/mol | ∆G = -55.9 kcal/mol | 32% binding energy gain |
This scaffold serves as a versatile precursor for three emerging therapeutic domains:
Antiviral Drug Development
2-Chloro-5-hydroxyquinazoline derivatives inhibit coronavirus replication by targeting spike protein/nucleocapsid interactions. Key advances include:
Oncotherapeutic Applications
Quinazoline-urea hybrids leveraging 2-chloro-5-hydroxy motifs exhibit potent antiangiogenic effects:
Computational Drug Design
Machine learning (ML) and structure-based methods accelerate derivative optimization:
Table 3: Modern 2-Chloro-5-hydroxyquinazoline Derivatives in Drug Discovery [3] [7] [9]
Compound | Biological Target | Key Activity | Development Status |
---|---|---|---|
9g | SARS-CoV-2 nucleocapsid | IC₅₀ < 0.25 μM; SI > 100 | Preclinical |
5p | VEGFR-2 | IC₅₀ = 0.117 μM; G1/S cell cycle arrest | Lead optimization |
RFAP77 | PARP10 | ΔG = -55.99 kcal/mol; FEL minima confirmed | Virtual screening hit |
RISA30 | PARP10 | Docking score = -9.31 kcal/mol | SAR expansion |
Concluding Remarks
2-Chloroquinazolin-5-ol exemplifies the strategic value of halogenated quinazolines in medicinal chemistry. Its synthetic flexibility, coupled with chlorine’s ability to fine-tune electronic, steric, and pharmacokinetic properties, enables targeted design of antiviral, anticancer, and antimicrobial agents. Contemporary drug discovery increasingly leverages this scaffold through computational approaches—validating its enduring relevance in overcoming therapeutic challenges like viral resistance and oncogenic mutations.
CAS No.: 137550-92-6
CAS No.: 145563-68-4
CAS No.: 130853-76-8
CAS No.:
CAS No.:
CAS No.: